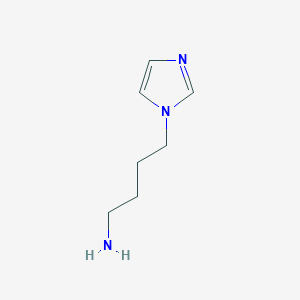

1H-Imidazole-1-butanamine

描述

Significance of the Imidazole (B134444) Core in Bioactive Molecules

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, largely due to its versatile chemical properties that facilitate molecular recognition and interaction with a wide array of biological targets. ajrconline.orgmdpi.com The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, a feature that can enhance the water solubility of therapeutic compounds. nih.govresearchgate.net

The imidazole core is found in numerous naturally occurring and synthetic molecules with a broad spectrum of pharmacological activities. nih.govajrconline.org It is a key structural element in the amino acid histidine and the neurotransmitter histamine (B1213489), highlighting its fundamental role in biological processes. mdpi.com In the realm of pharmaceuticals, the imidazole moiety is present in drugs across various therapeutic classes, including antifungal agents, antibiotics, and antihypertensive medications. ajrconline.orgwikipedia.org Its ability to interact with diverse enzymes and receptors makes it a "privileged structure" in drug discovery, with applications ranging from anticancer to anti-inflammatory therapies. mdpi.comnih.gov The development of cimetidine, a histamine H2 receptor antagonist containing an imidazole ring, was a landmark achievement that underscored the therapeutic potential of this heterocyclic system. mdpi.com

Table 1: Examples of Imidazole-Containing Bioactive Molecules and Their Applications

| Compound Class | Example(s) | Therapeutic Application |

|---|---|---|

| Antifungal | Clotrimazole, Miconazole, Ketoconazole | Treatment of fungal infections wikipedia.org |

| Antibacterial/Antiprotozoal | Metronidazole, Nitroimidazole | Treatment of anaerobic bacterial and protozoal infections wikipedia.org |

| Anti-ulcer (H2 Antagonist) | Cimetidine | Reduction of stomach acid production mdpi.comresearchgate.net |

| Antihypertensive | Clonidine | Treatment of high blood pressure ajrconline.org |

| Anticancer | Dacarbazine, Mercaptopurine | Chemotherapy ajrconline.orgwikipedia.org |

This table provides examples of therapeutic areas where the imidazole core is a key structural feature.

The Butanamine Moiety in Pharmaceutical Design and Development

The butanamine (or butylamine) moiety is a primary aliphatic amine attached to a four-carbon chain. nih.gov In the context of pharmaceutical design, this functional group serves several important roles. As a flexible alkyl chain, it can act as a spacer, connecting the pharmacologically active imidazole core to other functional groups or allowing the molecule to adopt optimal conformations for binding to a biological target. ucl.ac.uk

The primary amine group of the butanamine moiety is basic, which can influence the molecule's acid-base properties and its ability to form salts. This is a critical consideration for drug formulation and bioavailability. Furthermore, aliphatic amine moieties are explored as components of prodrugs, which are inactive compounds that are converted into active drugs within the body. This strategy can be used to improve properties such as cell permeability. researchgate.net Butylamine (B146782) itself is used as an intermediate in the synthesis of a variety of products, including pharmaceuticals, dyes, and rubber chemicals. nih.govatamanchemicals.com

Table 2: Physicochemical Properties of Butan-1-amine

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁N nist.gov |

| Molecular Weight | 73.14 g/mol nist.gov |

| Appearance | Colorless liquid with an ammonia-like odor nih.gov |

| Boiling Point | 77-78 °C |

This table summarizes key properties of the butanamine building block.

Historical Context and Evolution of Academic Research on Imidazole-Butanamine Analogs

The academic interest in imidazole-containing compounds dates back to the 19th century with the first synthesis of imidazole itself. mdpi.com However, the exploration of imidazole-butanamine analogs for therapeutic purposes gained significant traction with the study of histamine and its receptors. Early research into histamine H3 receptor antagonists focused heavily on compounds featuring an imidazole ring, as it is a core component of the natural ligand, histamine. nih.govmerckmillipore.com

The first generation of H3 receptor antagonists were often mono-substituted imidazole derivatives. nih.gov Researchers soon began to synthesize a wide range of analogs, modifying the linker between the imidazole ring and other parts of the molecule to enhance properties like potency, selectivity, and brain penetration. merckmillipore.comacs.org A significant challenge with early imidazole-based compounds was their high polarity, which could limit their ability to cross the blood-brain barrier. ucl.ac.ukresearchgate.net This led to the development of non-imidazole antagonists but also spurred extensive structure-activity relationship (SAR) studies on imidazole-alkyamine compounds, including those with butanamine linkers, to optimize their pharmacokinetic profiles. ucl.ac.uk These efforts have led to the synthesis of highly potent and selective ligands, advancing the understanding of H3 receptor pharmacology. acs.org

Current Research Trajectories and Interdisciplinary Perspectives for 1H-Imidazole-1-butanamine Studies

Contemporary research on this compound and its derivatives is multifaceted, spanning medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, the focus remains on synthesizing novel analogs with improved therapeutic properties for a variety of diseases. mdpi.com The imidazole scaffold continues to be a foundation for developing agents targeting cancer, infectious diseases, and inflammatory conditions. nih.govijsrtjournal.commdpi.com

The potential of imidazole-butanamine structures as histamine H3 receptor antagonists continues to be an active area of investigation, with potential applications in neurological and cognitive disorders. ucl.ac.uknih.gov Beyond medicine, imidazole-based compounds are finding new life in interdisciplinary fields. For instance, imidazole derivatives are being explored as ligands in the development of advanced materials like perovskite solar cells, where they can improve efficiency and stability. acs.org The synthesis of functionalized imidazoles through novel chemical reactions is also a key research trend, opening up new avenues for creating complex molecular architectures for various applications. mdpi.com

Table 3: Recent Research Focus on Imidazole Derivatives

| Research Area | Focus | Potential Application |

|---|---|---|

| Anticancer Agents | Targeting DNA, kinase inhibition, microtubule polymerization inhibition. ijsrtjournal.comnih.gov | More selective and potent cancer therapies. ijsrtjournal.com |

| Antimicrobial Agents | Development of new antibacterial and antifungal compounds. mdpi.comnih.gov | Combating drug-resistant pathogens. |

| Histamine H3 Receptor Antagonists | Synthesis of non-imidazole and highly potent imidazole-based antagonists. ucl.ac.uknih.gov | Treatment of neurological disorders like Alzheimer's disease and sleep disturbances. ucl.ac.uk |

This table highlights the diverse and current research directions for compounds containing the imidazole moiety.

Structure

3D Structure

属性

IUPAC Name |

4-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZPYJSJSQIEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402615 | |

| Record name | 1H-Imidazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67319-76-0 | |

| Record name | 1H-Imidazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 1h Imidazole 1 Butanamine and Its Analogs

Conventional Synthetic Routes for Imidazole-Butanamine Scaffolds

Conventional methods for synthesizing the imidazole (B134444) core and attaching the butanamine side chain often rely on well-established chemical transformations. These routes, while effective, may sometimes involve multiple steps and require specific reaction conditions.

Cyclization Reactions in 1H-Imidazole-1-butanamine Synthesis

Cyclization reactions are a fundamental approach to constructing the imidazole ring. A common method for a structural analog, 4-(1H-imidazol-2-yl)butan-1-amine, involves the reaction of 1,4-diaminobutane (B46682) with glyoxal (B1671930) in the presence of an acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). isca.me This reaction typically requires heating to temperatures between 80–100°C to promote the formation of the imidazole ring. isca.me Subsequent purification is often carried out using techniques such as column chromatography or recrystallization to isolate the desired product. isca.me

Another widely used cyclization for creating C-substituted imidazoles is the Debus synthesis, first reported in 1858. nih.gov This method utilizes a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.gov While it is a versatile method, the yields can sometimes be relatively low. nih.gov

A general representation of the synthesis of an imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia is depicted below:

Multi-component Reaction Strategies for Imidazole-Butanamine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org This approach is advantageous for creating molecular diversity and is considered environmentally friendly due to the reduction in reaction steps and waste generation. organic-chemistry.org

The synthesis of substituted imidazoles is well-suited to MCR strategies. A common MCR for producing 1,2,4,5-tetrasubstituted imidazoles involves the one-pot condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate (B1210297), and an aniline, often catalyzed by a non-toxic and inexpensive catalyst like p-toluenesulfonic acid (PTSA). isca.me A variety of substituted aromatic aldehydes can be used in this reaction, demonstrating the method's tolerance to different functional groups. isca.me

Similarly, 1,2,4-trisubstituted 1H-imidazoles can be synthesized in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. researchgate.net These MCRs provide a direct and efficient route to a wide array of imidazole derivatives. isca.meresearchgate.net

| Reactants | Catalyst/Conditions | Product Type |

| Benzil, Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA), 80°C in ethanol (B145695) | 2,4,5-Trisubstituted Imidazole |

| Benzil, Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-Tetrasubstituted Imidazole |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, heating | 1,2,4-Trisubstituted 1H-Imidazole |

Hydrazine-Mediated Syntheses of this compound Dihydrochloride

Hydrazine (B178648) and its derivatives are versatile reagents in organic synthesis, often employed for deprotection steps or reductions. In the context of this compound synthesis, hydrazine hydrate (B1144303) plays a crucial role in the deprotection of a phthalimide-protected precursor to yield the final primary amine.

A key synthetic route to this compound involves the N-alkylation of the imidazole ring with a protected butylamine (B146782) chain. Specifically, the nitrogen of the imidazole ring is first deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting imidazolide (B1226674) anion is then reacted with N-(4-bromobutyl)phthalimide. nih.gov This phthalimide (B116566) serves as a protecting group for the primary amine. The final step to obtain this compound is the removal of this phthalimide group, which is commonly achieved through treatment with hydrazine hydrate. nih.gov This process, known as hydrazinolysis, effectively liberates the free butanamine side chain.

Hydrazine hydrate is also utilized in the synthesis of more complex molecules containing an imidazole ring, for instance, in the reduction of a nitro group to an amine. tandfonline.com In other syntheses, hydrazine hydrate is used to prepare diamine intermediates, which can then be used to construct heterocyclic rings. ijrar.org For example, 2-hydrazinyl-1H-benzo[d]imidazole can be prepared by refluxing 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol. researchgate.net

Advanced and Green Chemistry Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-Assisted Synthesis of Imidazole-Butanamine Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org The use of microwave irradiation can lead to dramatic reductions in reaction times, milder reaction conditions, and often higher product yields compared to conventional heating methods. organic-chemistry.orgnih.gov

The synthesis of N-alkylated imidazoles can be significantly expedited using microwave technology. For instance, various substituted 2,4,5-triaryl imidazoles can be N-alkylated with alkyl halides in the presence of a base, alcohol, and a phase transfer catalyst under microwave irradiation. asianpubs.org This method boasts very short reaction times, typically in the range of 120 to 170 seconds, and offers a cleaner reaction profile with an easy work-up. asianpubs.org

Microwave assistance is also highly effective for multi-component reactions to produce substituted imidazoles. A sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been developed under microwave-assisted conditions. nih.gov This method is considered a green protocol due to the use of ethanol as a solvent, microwave heating, and a one-pot multicomponent reaction design, with moderate to good yields (46%-80%) being achieved. nih.gov A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with various imidazoles, generating adducts with competitive yields in a fraction of the time required by conventional methods.

| Reaction Type | Conditions | Advantages |

| N-alkylation of triaryl imidazoles | Microwave irradiation (600 Watt), phase transfer catalyst | Short reaction time (120-170s), clean reaction, easy work-up. asianpubs.org |

| Multi-component synthesis of substituted imidazoles | Microwave irradiation (100 W), p-toluenesulfonic acid catalyst, ethanol | Green protocol, moderate to good yields (46-80%). nih.gov |

| Ring-opening of phenyl glycidyl ether with imidazoles | Solvent-free, microwave irradiation (120°C, 1 min) | Rapid synthesis, competitive yields. |

Van Leusen Imidazole Synthesis in this compound Production

The Van Leusen imidazole synthesis is a powerful and versatile method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). This reaction can be performed as a two-step process or as a one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. The vL-3CR, despite its name, is a stepwise reaction.

The mechanism involves the deprotonation of TosMIC, which then undergoes a cycloaddition to the polarized carbon-nitrogen double bond of the aldimine. Elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate leads to the formation of the imidazole ring. This method can be used to produce 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.

While a specific application of the Van Leusen synthesis for this compound is not prominently documented, the versatility of this reaction makes it a plausible route. For instance, a range of 5-aryl-1-alkylimidazole derivatives have been synthesized using the Van Leusen multicomponent reaction. The reaction proceeds through the stepwise cycloaddition of TosMIC to a preformed imine. It is also possible to synthesize N-fused imidazoles using this methodology. Given that the reaction accommodates various amines, it is conceivable that a suitably protected aminobutyraldehyde or a related precursor could be employed to generate the this compound scaffold. The reaction has been shown to be compatible with a variety of functional groups and can be performed under mild conditions, making it an attractive strategy for the synthesis of complex imidazole derivatives.

Chemo-Enzymatic and Biocatalytic Pathways for Structural Modification

The structural modification of this compound and its analogs is increasingly benefiting from chemo-enzymatic and biocatalytic strategies. These approaches are prized for their high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. rsc.orgnih.gov Enzymes, utilized as biocatalysts, can perform transformations that are often challenging to achieve through conventional organic synthesis. nih.gov

Hydrolases, particularly lipases, have demonstrated significant versatility. researchgate.net They are known to catalyze a range of reactions beyond their natural hydrolytic functions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net For instance, porcine pancreatic lipase (B570770) (PPL) has been effectively used as a biocatalyst for the regioselective C-N bond formation in the synthesis of imidazo[1,2-a]pyridine-based heterocycles, achieving yields of 89–95%. rsc.org Such enzyme-catalyzed reactions often proceed in environmentally benign solvents like ethanol, avoiding the need for toxic metal catalysts. rsc.org The catalytic promiscuity of enzymes like lipases allows them to be used in multicomponent reactions, providing efficient pathways to complex molecules under mild conditions. researchgate.net

Other enzymatic approaches involve oxidoreductases and transferases. Laccases, for example, contain copper atoms in their catalytic center that form complexes with the imidazole groups of histidines, facilitating the oxidation of various substrates. mdpi.com In a broader context, chemo-enzymatic roadmaps are being developed for the synthesis of complex biological molecules. One such strategy involves the systematic testing of different chemical acylation methods followed by enzymatic transformations using, for example, acyl-CoA dehydrogenases to create α,β-unsaturated derivatives. mdpi.com Similarly, a chemo-enzymatic approach combining a carboxylic acid reductase (CAR) from Mycobacterium with a subsequent Wittig reaction has been established for the synthesis of α,β-unsaturated esters, demonstrating a novel method for carbon chain elongation. beilstein-journals.org

The biosynthesis of imidazole-containing analogs also provides insight into potential biocatalytic modifications. An efficient biocatalytic method for producing imidazole-4-acetic acid from L-histidine has been developed, utilizing an E. coli whole-cell biocatalyst expressing a membrane-bound L-amino acid deaminase (mL-AAD). nih.gov This process converts L-histidine to imidazole-4-pyruvic acid, which is then decarboxylated to the final product. nih.gov Furthermore, the pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme UstD has been shown to catalyze a decarboxylative aldol (B89426) addition with diverse aldehyde substrates, including those with imidazole moieties, to produce novel γ-hydroxy amino acids, which are analogs of histidine. nih.gov

Table 1: Examples of Chemo-Enzymatic and Biocatalytic Approaches for Imidazole Analogs

| Enzyme/Biocatalyst | Enzyme Class | Reaction Type | Substrate Example | Product/Modification | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Hydrolase | C-N Cyclization | 2-Aminopyridine, Phenacyl bromide | Imidazo[1,2-a]pyridine | rsc.org |

| Fruit Juices (e.g., Citrus limon L.) | Hydrolases/Acids | Multicomponent Reaction | Substituted aldehydes, Benzil | Substituted Imidazoles | tandfonline.comtandfonline.com |

| L-amino acid deaminase (mL-AAD) | Amidohydrolase | Deamination/Decarboxylation | L-Histidine | Imidazole-4-acetic acid | nih.gov |

| Acyl-CoA Dehydrogenase | Oxidoreductase | Dehydrogenation | Acyl-CoA thioesters | Enoyl-CoA thioesters | mdpi.com |

| Carboxylic Acid Reductase (CAR) | Oxidoreductase | Reduction/Wittig Reaction | Aromatic/aliphatic carboxylic acids | α,β-Unsaturated esters | beilstein-journals.org |

| UstD | Lyase (PLP-dependent) | Decarboxylative Aldol Addition | L-Aspartate, Imidazole-4-carboxaldehyde | γ-Hydroxy-histidine analog | nih.gov |

Analytical and Spectroscopic Methodologies for Compound Characterization in Academic Research

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of analytical and spectroscopic techniques. These methods provide detailed information about the compound's molecular structure, purity, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural analysis.

¹H NMR spectroscopy provides information on the number and environment of protons. For imidazole derivatives, the protons on the imidazole ring typically appear as distinct signals in the aromatic region (δ 6.8–7.2 ppm). The protons of the butanamine side chain would be observed in the aliphatic region of the spectrum. vulcanchem.com

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. Signals for the imidazole ring carbons appear in the range of δ 115.0–160.0 ppm, while the aliphatic carbons of the butyl chain resonate at higher field. vulcanchem.comccspublishing.org.cn

2D NMR techniques , such as NOESY, can be employed to study the spatial proximity of atoms and determine isomeric configurations. acs.org

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. ccspublishing.org.cn The fragmentation pattern observed in the mass spectrum offers additional structural clues, confirming the presence of the imidazole and butanamine moieties.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

N-H stretching vibrations from the primary amine and the imidazole ring, typically observed around 3300 cm⁻¹.

Aliphatic C-H stretching from the butyl chain, usually found in the 2850–2950 cm⁻¹ region. vulcanchem.com

C=N and C=C stretching vibrations associated with the imidazole ring, appearing near 1500–1600 cm⁻¹. vulcanchem.com

Chromatographic Methods are fundamental for the purification and purity assessment of the compound.

High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from reaction byproducts and starting materials, and to quantify its purity. epa.govresearchgate.net Reversed-phase columns are commonly employed with mobile phases such as acetonitrile-water mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives and to analyze isotopic abundance ratios. usc.edu

Other Analytical Techniques provide complementary information.

X-ray Crystallography can be used to determine the absolute three-dimensional structure of the compound in its crystalline state.

Thermal Analysis , including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on melting point, thermal stability, and decomposition patterns. usc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule, particularly those involving the aromatic imidazole ring. usc.edu

Table 2: Summary of Analytical and Spectroscopic Characterization Methods

| Technique | Information Provided | Typical Observations for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Elucidation of proton framework | Imidazole protons (δ 6.8–7.2 ppm), Aliphatic protons of butyl chain | vulcanchem.com |

| ¹³C NMR | Identification of carbon skeleton | Imidazole carbons (δ 115-160 ppm), Aliphatic carbons | vulcanchem.comccspublishing.org.cn |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak (e.g., m/z for [M+H]⁺), Fragments corresponding to imidazole and butylamine moieties | |

| Infrared (IR) Spectroscopy | Identification of functional groups | N-H stretch (~3300 cm⁻¹), Aliphatic C-H stretch (2850-2950 cm⁻¹), Imidazole ring vibrations (1500-1600 cm⁻¹) | vulcanchem.com |

| HPLC | Purification and purity analysis | Retention time, Peak purity | epa.govresearchgate.net |

| X-ray Crystallography | Absolute 3D molecular structure | Bond lengths, bond angles, crystal packing | |

| Thermal Analysis (DSC/TGA) | Thermal properties | Melting point, Decomposition temperature | usc.edu |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Imidazole-2-butanamine |

| 4-(1H-imidazol-2-yl)butan-1-amine |

| Imidazole-4-acetic acid |

| L-histidine |

| Imidazole-4-pyruvic acid |

| Imidazo[1,2-a]pyridine |

| 1-Butyl-5-(4-methoxyphenyl)-1H-imidazole |

| 1-Methyl-1H-imidazole-2-carboxaldehyde |

Mechanistic Elucidation of 1h Imidazole 1 Butanamine S Biological Actions

Molecular Recognition and Ligand-Target Interactions

The ability of 1H-Imidazole-1-butanamine to recognize and bind to biological targets is fundamental to its function. This recognition is driven by a combination of non-covalent forces, including hydrogen bonding and electrostatic interactions, which facilitate its association with biomolecules like proteins and nucleic acids.

The 1H-imidazole ring is a key structural feature that possesses both hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) capabilities. rsc.org This dual nature allows it to form extensive hydrogen-bonding networks, which are crucial for molecular recognition in biological systems. rsc.orgscience.gov The accessibility of the imidazole's lone pair of electrons and the positioning of its N-H group are critical determinants of its binding affinity and inhibitory potency. nih.gov

In derivatives, intramolecular hydrogen bonding between the imidazole (B134444) moiety and other functional groups within the molecule can enhance inhibitory effects by pre-organizing the compound for optimal binding. nih.gov Conversely, proximity to hydrogen bond donors within the same molecule can reduce potency. nih.gov The butanamine side chain further contributes to hydrogen bonding potential through its primary amine group (-NH2), allowing for additional interactions with target sites. The ability of the imidazole ring to participate in complex hydrogen bond networks is a critical factor in its interaction with enzymes and receptors. nih.gov

The interactions between biomolecules are often initiated by long-range electrostatic forces. nih.gov As a highly charged molecule, DNA, in particular, attracts a variety of ligands. nih.gov Imidazole derivatives are known to bind to DNA and proteins through several modes, including electrostatic interactions, intercalation, and groove binding. researchgate.net

The positively charged nature of metal complexes can be manipulated through ligand coordination, influencing their interactions with biological macromolecules. nih.gov The butanamine side chain of this compound is protonated at physiological pH, conferring a positive charge that can engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Furthermore, the planar aromatic structure of the imidazole ring allows it to participate in more specific DNA binding modes. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov While the single imidazole ring of this compound may be small for strong intercalation on its own, derivatives with larger planar systems demonstrate this binding mode. nih.govscience.gov Another significant interaction is groove binding, where the molecule fits into the minor or major grooves of the DNA helix. science.govbeilstein-journals.org Spectroscopic studies on platinum(II) complexes with benzimidazole (B57391) ligands have suggested groove binding or electrostatic interactions with calf thymus DNA. researchgate.net

Enzyme Modulation and Inhibitory Kinetics

The imidazole moiety is a common feature in many enzyme inhibitors. Its unique electronic and structural properties allow it to interact with enzyme active sites, leading to modulation of their catalytic functions.

The imidazole ring can directly participate in catalysis or inhibition by acting as a ligand that coordinates with metal ions within an enzyme's active site. A prominent example is its interaction with the heme iron in various hemoproteins, such as cytochrome P450 enzymes. nih.govmdpi.comnih.gov This coordination can block the binding of the natural substrate, leading to competitive inhibition. nih.gov The binding affinity is influenced by the accessibility of the imidazole nitrogen and the surrounding chemical environment. nih.govnih.gov The imidazole ring can also serve as a proton shuttle, a function critical for the activity of enzymes like carbonic anhydrase. nih.govmdpi.com

Research has identified imidazole-containing compounds as inhibitors of several key enzyme families. The specific profile of this compound is understood in the context of these broader findings.

Farnesyltransferase (FTase): FTase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical step for the function of proteins like Ras. jbtr.or.krwikipedia.org Inhibitors of this enzyme (FTIs) were developed as potential anti-cancer agents. rsc.org Many FTIs are peptidomimetic or non-peptidomimetic compounds, and some incorporate an imidazole ring in their structure to achieve high potency. wikipedia.org These inhibitors block the post-translational modification of Ras, preventing its localization to the cell membrane and subsequent signaling activity. jbtr.or.krnih.gov

Cytochrome P450 (CYP): The cytochrome P450 superfamily of heme-containing enzymes is central to drug metabolism. mdpi.com The imidazole ring is a well-known motif for CYP inhibition, typically acting through the coordination of one of its nitrogen atoms to the heme iron, which is characteristic of a Type II binding spectrum. nih.govnih.gov This interaction results in competitive inhibition. nih.gov Some imidazole derivatives can also cause time-dependent inhibition (TDI), which is a more serious form of inhibition as it often requires the synthesis of new enzyme to restore activity. nih.govevotec.com

Topoisomerase: DNA topoisomerases are enzymes that manage the topology of DNA and are vital targets for cancer chemotherapy. mdpi.comnih.gov Topoisomerase inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. amegroups.org Several imidazole derivatives have been investigated as topoisomerase inhibitors, acting as dual inhibitors of both Topoisomerase I and II or targeting a specific isoform. drugbank.comoncotarget.com

Nitric Oxide Synthase (NOS): This enzyme family, with its neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms, synthesizes the signaling molecule nitric oxide from L-arginine. nih.gov Selective inhibition of NOS isoforms is a therapeutic goal for various conditions. Imidazole-based compounds have been developed as NOS inhibitors. nih.govnih.gov For instance, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was found to be a relatively potent inhibitor of nNOS and iNOS while being weaker against eNOS. nih.gov The mechanism often involves the imidazole ring coordinating with the heme iron in the enzyme's active site. nih.gov

Cellular and Subcellular Localization Studies

Direct experimental studies, such as those employing fluorescent tagging or subcellular fractionation followed by mass spectrometry, to definitively determine the cellular and subcellular localization of this compound have not been extensively reported in publicly available literature. However, its distribution within a biological system can be inferred based on its physicochemical properties and by drawing parallels with structurally similar molecules.

The localization of any small molecule within a cell is governed by factors such as its size, charge, polarity, and lipophilicity, which collectively determine its ability to cross cellular and organellar membranes. The structure of this compound contains two key features that influence its behavior: the polar, aromatic imidazole ring and the flexible butanamine side chain.

The butanamine portion of the molecule possesses a primary amine group. This group is basic and, at physiological pH (around 7.4), is expected to be predominantly protonated, conferring a positive charge on the molecule. This cationic nature can facilitate electrostatic interactions with the negatively charged surfaces of cell membranes. The four-carbon alkyl chain lends a degree of lipophilicity to the molecule, which can aid in its partitioning into lipid bilayers.

A significant mechanism for the subcellular accumulation of basic compounds is "ion trapping," particularly within acidic organelles such as lysosomes. In this process, the uncharged form of the molecule passively diffuses across the lysosomal membrane. Once inside the acidic lumen (pH ~4.5-5.0), the basic amine group becomes protonated. The resulting cation is membrane-impermeable and becomes trapped, leading to a high concentration of the compound within the organelle. Given that this compound is a basic amine, it is a candidate for this accumulation mechanism.

Studies on other imidazole-containing therapeutic agents have shown that modifications to alkyl chains can significantly alter subcellular distribution. isca.me The length and nature of such chains influence the balance between hydrophilic and lipophilic properties, affecting membrane permeability and interaction with intracellular components. isca.me

Table 1: Physicochemical Properties of this compound and Their Predicted Influence on Cellular Localization

| Property | Feature | Predicted Influence on Localization |

| Chemical Structure | Imidazole ring attached to a butanamine chain | Amphiphilic character, with a polar head (imidazole) and a nonpolar tail (butane). |

| Ionization State | Primary amine on the butanamine chain | Predominantly protonated (cationic) at physiological pH. May facilitate interaction with negatively charged membranes. |

| Potential for H-Bonding | Imidazole ring nitrogens | Can act as both hydrogen bond donors and acceptors, influencing interactions with aqueous environments and biological macromolecules. scispace.com |

| Lipophilicity | Butyl group | Contributes to membrane permeability, allowing potential passive diffusion across lipid bilayers. |

| Accumulation Mechanism | Cationic nature at physiological pH | Likely to accumulate in acidic organelles like lysosomes via the ion trapping mechanism. |

Investigation of Self-Catalytic Phenomena in Biological Contexts

The potential for this compound to participate in self-catalytic phenomena is an area of significant theoretical interest, primarily due to the inherent catalytic nature of its imidazole ring. "Self-catalysis" can refer to autocatalysis, where a molecule catalyzes its own formation, or more broadly, to the molecule itself acting as a catalyst for other reactions.

The imidazole moiety is a cornerstone of biological catalysis, most famously as the side chain of the amino acid histidine. scispace.comsemanticscholar.org Its unique electronic structure allows it to act as either a proton donor (in its protonated, imidazolium (B1220033) form) or a proton acceptor (in its neutral form) at physiological pH. scispace.com This capacity for general acid-base catalysis is crucial for the function of many enzymes. Furthermore, the lone pair of electrons on the non-protonated nitrogen atom makes the imidazole ring an effective nucleophile, enabling it to participate in nucleophilic catalysis. scispace.com

Given that this compound possesses this catalytically competent imidazole ring, it could theoretically catalyze various biochemical reactions, such as the hydrolysis of esters and phosphate esters, mimicking the function of catalytic histidine residues in enzymes. semanticscholar.orgmdpi.com

While specific studies demonstrating that this compound catalyzes its own formation are lacking, the principle of imidazole autocatalysis has been observed in other chemical systems. For instance, research on reactions mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) has shown that free imidazole, a product of the initial reaction, can act as a nucleophilic catalyst to accelerate subsequent steps. acs.org This demonstrates the functional capacity of the imidazole group to engage in autocatalytic cycles under certain conditions.

The biological relevance of any such catalytic activity would depend on the compound's concentration in specific subcellular compartments and the presence of suitable substrates. However, the fundamental chemical properties of its structure suggest a potential for such activity that warrants further investigation.

Table 2: Potential Catalytic Roles of the Imidazole Moiety in this compound

| Catalytic Mechanism | Description | Potential Biological Relevance |

| General Acid-Base Catalysis | The imidazole ring can donate or accept protons to stabilize transition states in a reaction. scispace.com | Could facilitate reactions involving proton transfer, such as enolization or hydrolysis, if substrates are available. |

| Nucleophilic Catalysis | The unprotonated nitrogen can act as a nucleophile, attacking an electrophilic center (e.g., a carbonyl carbon) to form a reactive intermediate. scispace.comacs.org | May catalyze the cleavage of ester or amide bonds in other molecules, similar to the action of some hydrolytic enzymes. |

| Autocatalysis | As a product of a reaction, it could potentially catalyze the same reaction, creating a positive feedback loop. | While not demonstrated for this specific molecule, the imidazole group is known to participate in autocatalysis in other chemical contexts. acs.org |

Structure Activity Relationship Sar and Rational Drug Design for 1h Imidazole 1 Butanamine Derivatives

Impact of Imidazole (B134444) Ring Substitution on Pharmacological Profiles

The imidazole moiety is a common feature in many biologically active compounds, and its substitution pattern can significantly influence receptor binding and selectivity. ontosight.aiajrconline.org Modifications to the imidazole ring of 1H-Imidazole-1-butanamine can modulate its electronic properties, steric bulk, and hydrogen-bonding capacity, thereby fine-tuning its pharmacological effects. jopir.inajrconline.org

The position of substituents on the imidazole ring can have a profound impact on receptor selectivity. For instance, in the case of imbutamine, a positional isomer of this compound, methyl substitution on the imidazole ring has been shown to shift selectivity between histamine (B1213489) H3 and H4 receptors. nih.gov Specifically, 5-methylimbutamine demonstrated a 16-fold selectivity for the H4 receptor over the H3 receptor, whereas the parent compound, imbutamine, preferentially binds to the H3 receptor. nih.gov This suggests that a methyl group at the 5-position of the imidazole ring in a 1H-imidazole-butanamine scaffold could be a key determinant for H4 receptor selectivity. nih.gov Conversely, 2-methyl substitution also influenced selectivity, albeit to a lesser extent. nih.gov These findings underscore the critical role of positional isomerism in dictating receptor interaction.

A study on 4(5)-methylhistamine, another imidazole-containing compound, revealed that the methyl group influences the conformational preference of the molecule, which in turn affects its selectivity for H1 and H2 receptors. mdpi.com The energetically favorable conformation is thought to be responsible for H2 receptor binding, while the less stable conformation interacts with the H1 receptor. mdpi.com This principle of conformationally-driven selectivity can be extrapolated to derivatives of this compound, where methyl substitution could similarly bias the conformational landscape and, consequently, the receptor selectivity.

The following table summarizes the effect of methyl substitution on the receptor selectivity of imbutamine, providing a model for potential effects on this compound derivatives.

| Compound | H3 Receptor Activity (EC50) | H4 Receptor Activity (EC50) | H4/H3 Selectivity |

| Imbutamine | 3 nM | 66 nM | 0.05 |

| 5-Methylimbutamine | 980 nM | 59 nM | 16.6 |

| 2-Methylimbutamine | - | - | - |

| Data based on studies of imbutamine, a positional isomer of this compound. nih.gov |

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comresearchgate.net The imidazole ring in this compound can be replaced by other heterocyclic systems to modulate its biological activity. For example, in the context of histamine H3 receptor antagonists, the imidazole moiety has been successfully replaced by a piperidine (B6355638) ring, leading to compounds with maintained or even improved affinity and in vivo potency. nih.gov This suggests that for certain targets, a non-aromatic, N-containing heterocycle could serve as a viable bioisostere for the imidazole ring of this compound.

Other potential bioisosteres for the imidazole ring include 1,2,3-triazoles, 1,2,4-triazoles, pyridines, and pyrimidines. nih.gov However, a study on imbutamine analogs showed that replacing the imidazole ring with these heterocycles resulted in a significant loss of activity at both H3 and H4 receptors. nih.gov This highlights that the success of bioisosteric replacement is highly dependent on the specific biological target and the structural context of the molecule. drughunter.com The imidazole ring's unique electronic and hydrogen-bonding properties are often crucial for receptor interaction, and not all heterocycles can effectively mimic these features. jopir.inajrconline.org

The table below presents potential bioisosteric replacements for the imidazole ring and their observed effects in related systems.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on this compound |

| Imidazole | Piperidine | Maintain nitrogen-containing heterocycle, alter aromaticity and basicity. | May alter receptor selectivity and pharmacokinetic properties. nih.gov |

| Imidazole | 1,2,3-Triazole | Mimic size and shape, alter electronic distribution and hydrogen bonding pattern. | Likely to significantly change biological activity, potentially with loss of potency. nih.gov |

| Imidazole | 1,2,4-Triazole | Similar to 1,2,3-triazole, with a different nitrogen arrangement. | Likely to significantly change biological activity, potentially with loss of potency. nih.gov |

| Imidazole | Pyridine | Aromatic heterocycle with one nitrogen, altering hydrogen bonding capabilities. | May lead to a loss of key interactions required for activity at certain receptors. nih.gov |

Influence of the Butanamine Chain Length and Substitutions

The four-carbon chain of this compound acts as a flexible linker between the imidazole ring and the terminal amine group. The length and substitution of this chain are critical for optimizing the spatial relationship between these two key pharmacophoric elements, thereby influencing activity and selectivity.

The length of the alkyl chain connecting a heterocyclic ring to a basic nitrogen is a well-established determinant of pharmacological activity. mdpi.combenthamopen.com Studies on various classes of compounds, including imidazolium-based ionic liquids and N-alkyl imidazoles, have shown that chain length can significantly impact properties like lipophilicity, which in turn affects membrane permeability and receptor interaction. mdpi.combenthamopen.com For instance, in a series of N-alkyl nitroimidazoles, an increase in the alkyl chain length was found to decrease antitumor activity against a specific cancer cell line. benthamopen.com

In the context of ligands for biogenic amine receptors, the optimal linker length is often crucial for achieving high affinity. The butanamine chain in this compound provides a specific distance and degree of flexibility that is likely optimized for a particular set of biological targets. Altering this length by synthesizing analogs with shorter (ethanamine, propanamine) or longer (pentanamine, hexanamine) chains would be a key strategy in the rational design of derivatives with altered selectivity profiles. It is hypothesized that shorter chains might restrict the molecule to conformations suitable for one receptor subtype, while longer chains could allow for interactions with different or multiple receptor subtypes.

The following table illustrates the general trend of how alkyl chain length can influence biological activity, based on findings from related compound classes.

| Chain Length | General Effect on Lipophilicity | Potential Impact on Biological Activity of Imidazole Derivatives |

| Short (C1-C3) | Lower | May favor interaction with more polar binding pockets. |

| Medium (C4-C6) | Moderate | Often represents an optimal balance for receptor binding and membrane permeability. |

| Long (C7+) | Higher | May lead to increased non-specific binding and altered pharmacokinetic profiles. mdpi.com |

The primary amine group of this compound is a key functional group that is typically protonated at physiological pH. rsc.org This positive charge is often crucial for forming ionic interactions with negatively charged residues in a receptor's binding pocket. rsc.org Modification of this terminal amine can therefore have a dramatic effect on biological activity.

Common modifications include N-alkylation to form secondary or tertiary amines, or acylation to form amides. N-alkylation can alter the basicity (pKa) of the amine and introduce steric bulk, which can fine-tune the binding affinity and selectivity. uzh.ch Acylation, on the other hand, neutralizes the positive charge by forming an amide bond, which would likely disrupt any critical ionic interactions. However, the resulting amide could participate in different hydrogen bonding interactions. uzh.ch

Furthermore, the terminal amine can be used as a handle for conjugation to other molecules, such as fluorescent labels or larger drug carriers, through reactions like reductive amination or the formation of stable imidazolidinones with specific aldehydes. nih.govcellmosaic.com

The table below outlines potential modifications to the terminal amine group and their likely consequences.

| Modification | Chemical Change | Expected Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| N-Methylation | Primary to Secondary Amine | Increased steric bulk, slight change in basicity. | May alter receptor selectivity and affinity. |

| N,N-Dimethylation | Primary to Tertiary Amine | Increased steric bulk, change in basicity and hydrogen bonding capacity. | Likely to significantly impact receptor binding. |

| Acetylation | Primary Amine to Amide | Neutralization of positive charge, introduction of a hydrogen bond acceptor. | Probable loss of ionic interactions, potential gain of new hydrogen bonds. |

| Guanidination | Primary Amine to Guanidinium Group | Spreads positive charge over a larger, planar group. | May enhance or alter ionic interactions with the receptor. |

Stereochemical Influences on Biological Activity and Selectivity

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with markedly different biological activities and selectivities. ontosight.ai This is a fundamental principle in medicinal chemistry, as biological macromolecules such as receptors and enzymes are themselves chiral and will interact differently with the enantiomers of a chiral ligand.

Chirality can be introduced into the this compound structure by substitution on the butanamine chain. For example, methylation at the alpha, beta, or gamma carbon of the butanamine chain would create a chiral center. The (R)- and (S)-enantiomers of such a derivative would orient the substituents in different three-dimensional arrangements, which could lead to one enantiomer having a much higher affinity for a specific receptor due to a better fit in the binding pocket.

While specific stereochemical studies on this compound were not found, the importance of stereochemistry is well-documented for other imidazole derivatives. For instance, the biological activity of (S)-N-(2-(4,5-dihydro-1H-imidazol-5-yl)ethyl)acetamide acetate (B1210297) is critically dependent on its specific stereochemistry at the chiral center. ontosight.ai This underscores the necessity of considering stereochemistry in the design and synthesis of any substituted this compound derivatives to achieve optimal pharmacological properties.

Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity

Imidazole Ring Modifications for Enhanced Selectivity

Strategic substitution on the imidazole ring is a powerful tool for tuning the selectivity of a compound for different receptor subtypes. Research on imbutamine, an isomer of this compound, demonstrates this principle effectively in the context of histamine H3 (H3R) and H4 (H4R) receptors. nih.gov While imbutamine itself is a potent agonist for both receptors, it shows a preference for H3R. nih.gov The rational design goal was to shift this selectivity toward H4R.

One approach involved the bioisosteric replacement of the imidazole ring with other heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, pyridines, and pyrimidines; however, this strategy proved largely unsuccessful, yielding compounds with very weak activity at both receptors. nih.gov In contrast, the introduction of a methyl group onto the imidazole ring was highly effective. nih.gov Specifically, the synthesis of 5-methylimbutamine resulted in a compound that was equipotent to the parent compound at the human H4 receptor (hH4R) but showed a significant 16-fold increase in selectivity for the hH4R over the human H3 receptor (hH3R). nih.gov This supports the hypothesis that, similar to histamine, methyl substitution on the imidazole ring is a viable strategy to favor H4R selectivity. nih.gov

Table 1: Effect of Imidazole Ring Methylation on Receptor Selectivity

| Compound | Target Receptor | Potency (EC50, nM) | Selectivity (H3R/H4R) |

|---|---|---|---|

| Imbutamine | hH3R | 3 | ~0.05 (H3R Preferring) |

| hH4R | 66 | ||

| 5-Methylimbutamine | hH3R | 980 | ~16 (H4R Preferring) |

| hH4R | 59 |

This table is generated based on data from a study on imbutamine analogs. nih.gov

Scaffold Modification and N-1 Substitution for Anticancer Activity

In the realm of oncology, imidazole derivatives have been developed as potential anticancer agents. Rational design strategies focus on improving potency against cancer cells while increasing selectivity to spare healthy cells, thereby reducing toxicity. One study explored analogues of a naphthoquinone-based compound (BH10) to find derivatives with improved cancer-cell specificity. rsc.org

The research found that an imidazole derivative, compound 44, provided the most optimal balance between potency and selectivity, achieving a selectivity ratio of 3.6, indicating it was 3.6 times more toxic to cancer cells than to normal cells. rsc.org Other modifications provided key insights:

Terminal Group Modification : Adding a terminal amino group to the scaffold enhanced cytotoxic potency, but this came at the cost of reduced selectivity. rsc.org

Electronic Effects : Introducing electron-withdrawing groups, such as halogens, onto the naphthoquinone ring promoted cytotoxicity. rsc.org

Molecular Rigidity : Researchers proposed that increasing the rigidity of a molecule could enhance both its selectivity and potency, as a more rigid compound might bind to fewer targets and have a lower entropic energy cost upon binding. rsc.org

Table 2: Potency and Selectivity of Naphthoquinone-Based Analogs

| Compound | Description | Potency (IC50, µM) | Selectivity Ratio (Cancer vs. Normal Cells) |

|---|---|---|---|

| BH10 | Parent Compound | 10.22 | 2.51 |

| Compound 44 | Imidazole Derivative | 6.4 | 3.6 |

| Piperazinyl salt 29 | Terminal Amine Analog | 4.68 | 2.45 |

This table is generated based on data from a study on naphthalene-1,4-dione analogues. rsc.org

Further studies on 1H-naphtho[2,3-d]imidazole-4,9-diones, which feature an N-1 substituent on the imidazole ring, revealed the critical role of this substituent in determining activity and selectivity. ccspublishing.org.cn Key findings from varying the N-substituent include:

Alkyl Chains : Simple primary alkyl groups like N-methyl and N-butyl resulted in better activity and selectivity compared to the unsubstituted compound. ccspublishing.org.cn

Steric Hindrance : An N-tertiary butyl group, which is sterically bulky, yielded a negative result, whereas the less hindered N-cyclohexyl substituent was active. ccspublishing.org.cn

Electronic and Steric Properties : Among a series of N-benzyl, allyl, and propargyl groups, the N-propargyl group, which has the smallest steric hindrance and the greatest electron-withdrawing character, showed the best results. ccspublishing.org.cn

Fused Ring Systems : A significant improvement in the balance between cytotoxicity and selectivity was achieved with compound 4t, where the quinone ring was fused with another naphthalene (B1677914) structure, creating a 1-methyl-1H-anthra[2,3-d]imidazole-4,11-dione. This compound showed potent activity against cancer cell lines with very low toxicity to a non-neoplastic cell line. ccspublishing.org.cn

Table 3: Cytotoxicity of N-Substituted Naphtho[2,3-d]imidazole-4,9-dione Analogs

| Compound | N-Substituent | IC50 (µM) vs. A549 (Cancer Cell) | IC50 (µM) vs. L929 (Normal Cell) |

|---|---|---|---|

| 3a | None | >200 | >200 |

| 4a | Methyl | 38.3 | 87.1 |

| 4d | n-Butyl | 21.8 | 38.1 |

| 4t | Methyl (Anthraquinone) | 1.6 | 150 |

This table is generated based on data from a study on 1H-benzo[d]imidazole-4,7-dione derivatives and their analogs. ccspublishing.org.cn

Linker Length and Functional Group Manipulation to Reduce Toxicity

The length and nature of the linker connecting the imidazole ring to other parts of a molecule are crucial variables. In the development of arctigenin-imidazole hybrids as anthelmintic agents, a structure-activity relationship analysis indicated that a linker length of four carbon atoms—as in a butanamine chain—and the presence of an imidazole substitute group could significantly boost anthelmintic activity while simultaneously reducing toxicity. researchgate.net

The functional group at the terminus of the chain can also be manipulated to modulate toxicity. In a series of antiviral 1-hydroxyimidazoles, converting an ester functional group to a carboxamide led to a decrease in the cytotoxicity of a 2-(4-nitrophenyl) derivative. nih.gov However, this strategy is highly context-dependent, as the same modification on a different, non-cytotoxic starting compound led to a sharp increase in cytotoxicity. nih.gov This highlights that rational design must consider the electronic and physicochemical properties of the entire molecule, not just the modified fragment. nih.gov Furthermore, designing molecules that are activated by enzymes specific to a target pathogen, such as the type I nitroreductase in trypanosomes, is a powerful strategy for creating highly selective prodrugs with minimal host toxicity. nih.gov

Computational and in Silico Studies of 1h Imidazole 1 Butanamine and Its Bioactive Analogs

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

For bioactive analogs of 1H-Imidazole-1-butanamine, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity. For instance, the imidazole (B134444) scaffold is a common feature in antagonists of the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor involved in various neurological processes. mdpi.comnih.gov In-silico studies on imidazole-containing H3R antagonists have revealed crucial binding interactions within the receptor's active site.

Molecular docking simulations of various imidazole derivatives have shown a strong correlation between the calculated binding energy and the experimentally determined inhibitory activity. researchgate.netsapub.org For example, docking studies of imidazole derivatives against microbial enzymes have demonstrated that compounds with lower binding energies exhibit more potent antimicrobial activity. arabjchem.orgekb.eg These studies provide a valuable framework for predicting the binding modes and affinities of this compound to various target receptors.

Table 1: Predicted Binding Affinities of Imidazole Analogs to Target Receptors

| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Imidazole-based H3R Antagonists | Histamine H3 Receptor | -8.0 to -10.5 | Asp114, Tyr115, Glu206 |

| Imidazole-Thiazole Hybrids | Fungal Cytochrome P450 | -7.5 to -9.2 | Tyr132, His377, Arg467 |

| Imidazole-Phenothiazine Hybrids | Epidermal Growth Factor Receptor | -8.2 to -9.8 | Met793, Lys745, Asp855 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-protein complex over time. researchgate.netnih.govnih.gov These simulations are crucial for understanding the stability of the docked pose and the flexibility of both the ligand and the protein.

For imidazole derivatives, MD simulations have been employed to validate the binding modes predicted by molecular docking and to investigate the dynamic behavior of the ligand within the active site. Simulations of imidazole-based ligands bound to their target receptors have shown that the key hydrogen bonding interactions observed in docking are maintained throughout the simulation, indicating a stable binding mode.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can provide insights into the conformational changes that occur upon ligand binding. For this compound, MD simulations would be valuable in assessing the flexibility of the butylamine (B146782) chain and its ability to adapt to the topology of the binding pocket. The conformational landscape of the molecule can be explored to identify low-energy conformations that are favorable for binding. These simulations offer a more realistic representation of the biological system compared to static docking models. researchgate.netnih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and other physicochemical properties of molecules. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used method for these calculations.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that determine the electronic properties of a molecule. ajchem-a.comntu.edu.iqnih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. irjweb.com

For imidazole derivatives, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap for a representative imidazole derivative has been calculated to be approximately 4.4871 eV. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity. irjweb.com The introduction of the butanamine substituent to the imidazole ring is expected to influence the energies of the frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap | 4.4871 |

Data for a representative imidazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. irjweb.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. irjweb.commdpi.com

For imidazole derivatives, these descriptors have been calculated to understand their chemical behavior. For example, the chemical hardness of an imidazole derivative was found to be 2.2449 eV, indicating good stability. irjweb.com These descriptors are valuable for predicting how this compound might interact with biological macromolecules and for understanding its potential metabolic fate.

Table 3: Calculated Reactivity Descriptors for an Imidazole Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.2449 |

| Electrophilicity Index (ω) | 3.6586 |

Data for a representative imidazole derivative. irjweb.com

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the distribution of electronic charge within a molecule. amu.edu.plresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions.

In imidazole derivatives, the nitrogen atoms of the imidazole ring are typically the most electronegative atoms and carry a partial negative charge, making them potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen is acidic and carries a partial positive charge, acting as a hydrogen bond donor. The carbon atoms of the imidazole ring and the butanamine chain also exhibit a specific charge distribution that influences their reactivity and interactions with other molecules. This detailed understanding of the charge distribution is essential for accurately modeling the interactions of this compound with its biological targets. amu.edu.plresearchgate.net

Homology Modeling and Receptor Structure Prediction in Ligand-Target Systems

The precise understanding of the three-dimensional (3D) structure of a biological target is a cornerstone of modern drug discovery and design. For many receptors and enzymes that interact with ligands such as this compound and its analogs, experimentally determined structures from techniques like X-ray crystallography or cryo-electron microscopy may not be available. In such cases, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict the 3D structure of a target protein.

The fundamental principle of homology modeling is based on the observation that proteins with similar amino acid sequences tend to adopt similar 3D structures. The process begins with identifying a protein of known 3D structure (the "template") that has a significant degree of sequence similarity to the protein of interest (the "target"). For potential protein targets of this compound, this would involve a sequence alignment search against databases like the Protein Data Bank (PDB).

Once a suitable template is identified, the homology modeling process typically involves the following key steps:

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein. The accuracy of this alignment is critical for the quality of the final model.

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template's backbone. Loops and side chains that differ between the target and template are modeled separately.

For bioactive analogs of this compound, homology modeling can be instrumental in elucidating their mechanism of action. For instance, if a series of imidazole-containing compounds are found to interact with a specific receptor for which no experimental structure exists, a homology model of that receptor can be built. mdpi.com This model can then be used in molecular docking studies to predict the binding poses of the ligands, identify key interacting residues, and understand the structural basis of their activity. Such insights are invaluable for the rational design of new analogs with improved potency and selectivity.

In Silico Prediction of Biological Activity and Toxicity Profiles (e.g., SAR/read-across approaches for safety assessments)

In silico methods are increasingly utilized in the early stages of drug discovery and chemical safety assessment to predict the biological activity and potential toxicity of compounds, thereby reducing the reliance on extensive and costly experimental testing. For this compound and its bioactive analogs, various computational approaches can be employed.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies:

SAR and QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govrjptonline.org These models are built using a dataset of compounds with known activities and can be used to predict the activity of new, untested compounds. For imidazole-containing compounds, QSAR studies have been successfully applied to predict a wide range of biological activities, including antifungal, anticonvulsant, and anti-inflammatory properties. rjptonline.org

The development of a QSAR model for this compound analogs would involve:

Data Collection: Assembling a dataset of imidazole derivatives with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify its structural, physicochemical, and electronic properties.

Model Building and Validation: Using statistical methods to build a mathematical model that links the descriptors to the biological activity. The model's predictive power is then rigorously validated. nih.gov

These models can highlight the key structural features that are important for a particular biological activity, guiding the design of more potent analogs. nih.govresearchgate.net

Read-Across Approaches for Safety Assessment:

Read-across is a data gap-filling technique used in toxicity assessment. It involves predicting the toxicity of a target chemical based on the known toxicity of one or more structurally similar source chemicals. rsc.org This approach is based on the principle that similar compounds are likely to have similar toxicological properties.

For the safety assessment of this compound, a read-across approach could be employed by identifying structurally similar imidazole derivatives with available toxicity data. The process would involve a careful evaluation of the structural similarity, considering factors such as the nature and position of substituents on the imidazole ring and the length and functionality of the side chain. The reliability of the read-across prediction depends on the quality of the data for the source compounds and the strength of the similarity argument. Machine learning and deep learning models are also being developed to enhance the accuracy of toxicity predictions for small molecules. nih.govnih.gov

Applications and Translational Research of 1h Imidazole 1 Butanamine in Scientific Disciplines

Preclinical Drug Development and Therapeutic Lead Identification

The unique structure of 1H-Imidazole-1-butanamine, featuring an imidazole (B134444) ring and a flexible butylamine (B146782) chain, makes it a valuable scaffold in the discovery of new therapeutic agents. Its ability to mimic the amino acid histidine and interact with various biological targets has positioned it as a key component in preclinical drug development. This early stage of research is essential for identifying potential drug candidates and assessing their basic safety and efficacy before they can be considered for human trials.

Development of Novel Histamine (B1213489) Receptor Modulators

The structural similarity of the imidazole-butanamine core to histamine, a crucial neurotransmitter and immunomodulator, has driven research into its derivatives as modulators of histamine receptors. ajrconline.org While much of the focused research has been on its structural isomer, imbutamine (4-(1H-imidazol-4-yl)butanamine), the findings provide strong evidence for the potential of the this compound scaffold. Imbutamine has been identified as a potent agonist for both the histamine H3 (H3R) and H4 (H4R) receptors. nih.govresearchgate.netresearchgate.net

The H3 receptor is a key autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, making it a target for neurological and sleep-wake disorders. merckmillipore.comingentaconnect.com The H4 receptor is primarily found on immune cells and mediates inflammatory responses, implicating it in allergic and autoimmune diseases. merckmillipore.com

Research has focused on modifying the imidazole-butanamine structure to enhance selectivity for the H4 receptor over the H3 receptor. nih.gov For instance, adding a methyl group to the imidazole ring of imbutamine was shown to shift its preference towards the H4 receptor, demonstrating that subtle chemical modifications can fine-tune the pharmacological profile of these compounds. nih.gov These findings underscore the potential of this compound as a foundational structure for developing new, highly selective histamine receptor modulators for a range of therapeutic applications. nih.govacs.org

Table 1: Activity of Imbutamine and its Analogs at Histamine Receptors This table summarizes the functional activity (EC50) of imbutamine, a structural isomer of this compound, and its methylated derivative at human histamine H3 and H4 receptors.

| Compound | Receptor Target | EC50 (nM) | Selectivity Profile | Source |

|---|---|---|---|---|

| Imbutamine | hH3R | 3 | Prefers hH3R | nih.gov |

| hH4R | 66 | nih.gov | ||

| 5-Methylimbutamine | hH3R | 980 | ~16-fold selective for hH4R | nih.gov |

| hH4R | 59 | nih.gov |

Agents for Oncology and Infectious Diseases

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide array of biological activities, including applications in oncology and the treatment of infectious diseases. ajrconline.orgwisdomlib.orgfrontiersin.org

Oncology: Imidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and survival. ijsrtjournal.comnih.govnih.gov One key area of investigation is the inhibition of heme oxygenase-1 (HO-1), an enzyme that is overexpressed in many types of cancer and contributes to tumor progression and resistance to therapy. mdpi.com A series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes were synthesized and evaluated as HO-1 inhibitors, demonstrating that the imidazole-butane structure is a viable backbone for these agents. nih.gov These compounds act by allowing the imidazole nitrogen to coordinate the iron atom in the heme molecule, effectively blocking the enzyme's active site. nih.gov Studies on similar imidazole-based HO-1 inhibitors have reported IC50 values in the low micromolar range, highlighting their potency. mdpi.comnih.govmdpi.com

Table 2: Heme Oxygenase-1 (HO-1) Inhibition by Imidazole-Based Compounds This table presents the inhibitory concentration (IC50) of various imidazole derivatives against the HO-1 enzyme, a significant target in oncology research.

| Compound Class/Derivative | HO-1 IC50 | Selectivity Notes | Source |

|---|---|---|---|

| Imidazole-dioxolanes (halogen-substituted) | Low micromolar range | Selective for HO-1 over HO-2 | nih.gov |

| Imidazole-ketones (halogen-substituted) | Low micromolar range | Less selective than dioxolanes | nih.gov |

| Imidazole-alcohols (halogen-substituted) | Low micromolar range | Less selective than dioxolanes | nih.gov |

| Lead Compound 1 (Azole-based) | 0.4 µM | Moderately active against HO-2 (IC50 = 32.0 µM) | mdpi.com |

| Compound 2 (Azole-based) | 80 µM | mdpi.com | |

| Compound 11 (Phenyl Ether derivative) | Inhibited human HO-1 by 54% at 100 µM | nih.gov |

Infectious Diseases: The imidazole ring is a core component of many established antifungal and antimicrobial drugs. ajrconline.orgjchemrev.com Derivatives of this compound are explored for their potential to combat a range of pathogens. The mechanism of action for imidazole-based antimicrobials often involves inhibiting key microbial enzymes or disrupting cell membrane integrity. ontosight.aimdpi.com Research has demonstrated that various imidazole derivatives exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans. ajrconline.orgontosight.ai This broad-spectrum potential makes the this compound scaffold a promising starting point for the development of new treatments for infectious diseases, which is particularly critical in the face of growing antimicrobial resistance. ontosight.ai

Chemical Biology Probes and Research Tools